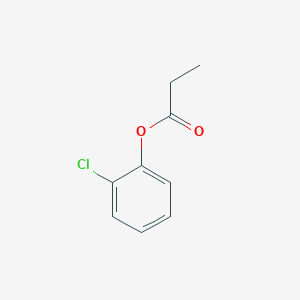
2-Chlorophenyl propionate
Cat. No. B1296472
Key on ui cas rn:
60202-89-3
M. Wt: 184.62 g/mol
InChI Key: YVVXKLRCRMYJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07880042B2
Procedure details


Anhydrous aluminum trichloride (130 g, 0.974 mol) in 150 ml of dry o-dichlorobenzene is cooled to 10° C. and 2-chlorophenyl propionate (100 g, 0.543 mol) is added slowly dropwise to this reaction mixture (15 minutes). The flask with the mixture is heated slowly in an oil bath to 110-120° C. At this temperature, HCl begins to evolve. The temperature is then raised slowly to 130-140° C. and the reaction mixture is held within this temperature range for three hours. After the oil bath has been removed and the batch has cooled, the excess aluminum chloride is broken down by addition of 350 g of crushed ice, followed by the addition of 50 ml of concentrated hydrochloric acid. After the reaction mixture has cooled, ethyl acetate (500 ml) is added. The organic phase is separated off and washed with saturated sodium hydrogen carbonate solution (500 ml) and brine (500 ml). After the organic phase has been dried and the solvent has been removed on a rotary evaporator, the residue is purified by chromatography on silica gel (eluent: toluene). This isolates 10 g (10%) of the desired compound and also 40 g (40%) of the corresponding regioisomer, 5′-chloro-3′-hydroxy propiophenone.




Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].C([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])(=O)CC.Cl>ClC1C=CC=CC=1Cl>[Cl:16][C:11]1[C:10]([OH:9])=[C:15]([C:10](=[O:9])[CH2:11][CH3:12])[CH:14]=[CH:13][CH:12]=1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)OC1=C(C=CC=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 (± 5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature is then raised slowly to 130-140° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the oil bath has been removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the batch has cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the excess aluminum chloride is broken down by addition of 350 g of crushed ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of 50 ml of concentrated hydrochloric acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture has cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (500 ml) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium hydrogen carbonate solution (500 ml) and brine (500 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the organic phase has been dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent has been removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified by chromatography on silica gel (eluent: toluene)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=C(C=CC1)C(CC)=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
